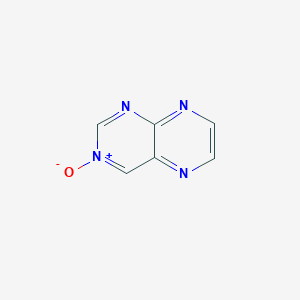

3-Oxo-3lambda~5~-pteridine

Description

3-Oxo-3λ⁵-pteridine is a pteridine derivative characterized by a ketone group at position 3 of the bicyclic pteridine core (pyrimidine fused with pyrazine) . The λ⁵ notation indicates a specific tautomeric or electronic configuration, distinguishing it from other oxidized pteridines. Pteridines, in general, are critical in biological systems as cofactors (e.g., tetrahydrobiopterin in nitric oxide synthesis) and antimicrobial/antitumor agents .

Properties

CAS No. |

88299-32-5 |

|---|---|

Molecular Formula |

C6H4N4O |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

3-oxidopteridin-3-ium |

InChI |

InChI=1S/C6H4N4O/c11-10-3-5-6(9-4-10)8-2-1-7-5/h1-4H |

InChI Key |

UQUYFGLPKKGQRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=N1)C=[N+](C=N2)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Pteridine,3-oxide(9ci) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution at ring carbons and nitrogens is common, using reagents like alkyl halides or amines.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while substitution can introduce various functional groups onto the pteridine scaffold .

Scientific Research Applications

Pteridine,3-oxide(9ci) has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of Pteridine,3-oxide(9ci) involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, including those involved in redox reactions and cellular signaling . The compound’s effects are mediated through its ability to act as a cofactor or inhibitor, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pteridine Derivatives

Pterin-6-carboxylic Acid and Dihydropteridines

- Structure : Pterin-6-carboxylic acid () features a carboxylic acid group at C6, contrasting with the C3 ketone of 3-Oxo-3λ⁵-pteridine. Dihydropteridines (e.g., 7,8-dihydropterin-6-carboxylic acid) have a reduced pyrazine ring, altering electronic properties .

- Biological Role: These compounds are fluorescent pigments in millipedes and cyanobacteria. Their reduced forms participate in folate biosynthesis, as seen in Lactobacillus plantarum enzymatic pathways .

- Functional Divergence : Unlike 3-Oxo-3λ⁵-pteridine, dihydropteridines are precursors for folate-like compounds, requiring ATP-dependent phosphorylation for metabolic integration .

Benzenesulfonamide Derivatives (TCMDC-143249)

- Structure : This class () features a sulfonamide group linked to a benzene ring, distinct from the pteridine core.

- Activity: TCMDC-143249 selectively inhibits Trypanosoma brucei PTR1 (IC₅₀ ~5 µM) without affecting dihydrofolate reductase (DHFR), highlighting its specificity .

- Comparison : Unlike 3-Oxo-3λ⁵-pteridine, benzenesulfonamides bypass the pteridine scaffold entirely, relying on sulfonamide interactions for enzyme binding .

Fluorescent Pteridine Ligands (2,4-Diamino-6,7-dimethylpteridine)

- Structure: Electron-withdrawing groups (e.g., amino, methyl) enhance fluorescence and nucleobase binding in RNA/DNA duplexes .

Functional and Structural Data Tables

Table 1: Structural and Functional Comparison of Pteridine Derivatives

Table 2: Enzymatic Pathways Involving Pteridines

Research Findings and Implications

- Biosynthetic Links : 3-Oxo-3λ⁵-pteridine may relate to purine-derived pteridine biosynthesis, as guanine is a precursor for xanthopterin in butterflies ().

- Its ketone group could be leveraged for covalent enzyme inhibition or prodrug design.

- Structural Insights : The C3 ketone may confer unique redox properties compared to C6-modified pteridines, influencing cofactor roles or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.